molecular formula C19H14ClN3O2S B2803106 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide CAS No. 180791-79-1

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B2803106
CAS No.: 180791-79-1
M. Wt: 383.85
InChI Key: HCGLWSZJIZKYSX-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzimidazole ring fused to a phenyl group, and a chlorobenzenesulfonamide moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 1H-benzimidazole-2-ylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions, particularly at the benzimidazole or phenyl rings, are common.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a catalyst such as palladium on carbon.

  • Substitution reactions often require strong bases or acids, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the development of new pharmaceuticals and materials.

Biology: In biological research, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases such as cancer and infections. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzenesulfonamide

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide

Uniqueness: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide stands out due to its chlorobenzenesulfonamide group, which imparts unique chemical and biological properties compared to its analogs. This chloro substituent can influence the compound's reactivity and binding affinity to biological targets.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-14-7-11-16(12-8-14)26(24,25)23-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)22-19/h1-12,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGLWSZJIZKYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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